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Compound of Interest

Compound Name: 4-(1-Methyl-5-imidazolyl)aniline

Cat. No.: B1591867

An In-Depth Technical Guide to 4-(1-Methyl-5-imidazolyl)aniline

Abstract

This technical guide provides a comprehensive overview of 4-(1-Methyl-5-imidazolyl)aniline,
a heterocyclic building block of significant interest to researchers and professionals in drug
development and medicinal chemistry. The document delineates its core chemical and physical
properties, offers predicted spectroscopic data for characterization, and outlines a plausible,
detailed synthetic pathway. Furthermore, it explores the molecule's reactivity, its strategic
application as a pharmacophore and scaffold in modern drug design, and essential safety and
handling protocols. This guide is structured to deliver not just data, but also the scientific
rationale behind the compound's utility and experimental handling, reflecting field-proven
insights for a technical audience.

Introduction and Strategic Importance

4-(1-Methyl-5-imidazolyl)aniline (CAS No. 89250-15-7) is an aromatic amine featuring a
disubstituted aniline core linked at the 4-position to the 5-position of a 1-methylimidazole ring.
[1] This specific arrangement of pharmacophoric elements—a nucleophilic aniline amine, a
planar aromatic system, and a hydrogen-bond accepting/donating imidazole ring—renders it a
highly valuable intermediate in the synthesis of complex therapeutic agents.

The imidazole moiety is a privileged structure in medicinal chemistry, found in numerous
natural products and synthetic drugs, where it often serves as a bioisostere for other functional
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groups or engages in critical binding interactions with biological targets like enzymes and
receptors.[2][3] The aniline portion provides a versatile chemical handle for diversification, most
commonly through amide bond formation, as exemplified in the synthesis of many kinase
inhibitors.[4][5] Understanding the properties and reactivity of this specific isomer is therefore
critical for its effective deployment in drug discovery pipelines.

Physicochemical and Spectroscopic Profile

Precise experimental data for this specific isomer is not widely published. The following
properties are based on available supplier information and computational predictions, providing
a reliable baseline for experimental work.

Core Chemical Properties

A summary of the fundamental properties of 4-(1-Methyl-5-imidazolyl)aniline is presented

below.
Property Value Source
CAS Number 89250-15-7 [1]
Molecular Formula C1oH11Ns [1]
Molecular Weight 173.22 g/mol Calculated

4-(1-methyl-1H-imidazol-5-
Synonyms ) [1]
yl)Benzenamine

Predicted: Off-white to light
Appearance ) Inferred
brown solid

Soluble in organic solvents like
Solubility DMSO, DMF, and methanol. Inferred from structure

Limited solubility in water.

Predicted Spectroscopic Data for Structural Verification

The following spectral characteristics are predicted based on the compound's structure and
serve as a guide for characterization.
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e 'HNMR (400 MHz, DMSO-de):

o

0 7.5-7.7 ppm (s, 1H, Imidazole C2-H)

[¢]

0 7.2-7.4 ppm (d, J=8.5 Hz, 2H, Aromatic H ortho to imidazole)

[¢]

0 7.0-7.2 ppm (s, 1H, Imidazole C4-H)

[e]

0 6.6-6.8 ppm (d, J=8.5 Hz, 2H, Aromatic H ortho to -NH2)

o

0 5.0-5.5 ppm (s, 2H, -NHz, broad, D20 exchangeable)

[¢]

0 3.6-3.8 ppm (s, 3H, N-CHs)

[¢]

Rationale: The spectrum is expected to show distinct signals for the aniline and imidazole
protons. The aniline protons will form an AA'BB' system (appearing as two doublets). The
two imidazole protons and the N-methyl group will appear as sharp singlets. The amine
protons will be a broad singlet that disappears upon addition of D20.

e 13C NMR (100 MHz, DMSO-ds):
o Expected signals: ~10 unique carbon signals.
o Aromatic Carbons: ~148 ppm (C-NHz), ~138 ppm (C-imidazole), ~128 ppm, ~115 ppm.
o Imidazole Carbons: ~137 ppm, ~129 ppm, ~125 ppm.
o Methyl Carbon: ~33 ppm (N-CHs).
e Mass Spectrometry (EI):
o Molecular lon (M*): m/z =173.10

o Rationale: The primary peak observed under electron ionization would correspond to the
molecular weight of the compound.

« Infrared (IR) Spectroscopy (KBr Pellet, cm~1):

o 3450-3300 cm~1: N-H stretching (symmetric and asymmetric) of the primary amine.[6]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.researchgate.net/figure/FT-IR-spectra-of-Pure-components-aniline-a-N-methylaniline-b-N-N-dimethylaniline_fig3_322882654
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

3100-3000 cm~*: Aromatic and Heterocyclic C-H stretching.

o

2950-2850 cm~1: Aliphatic C-H stretching of the methyl group.

[¢]

1620-1580 cm~1: C=C and C=N stretching of the aromatic and imidazole rings.

[¢]

1520 cm~1: N-H bending.

Synthesis and Chemical Reactivity

While specific documented syntheses for 4-(1-Methyl-5-imidazolyl)aniline are scarce, a
robust and logical pathway can be designed using well-established cross-coupling
methodologies.

Proposed Synthetic Workflow: Suzuki Coupling

The Suzuki coupling reaction is a powerful method for constructing C-C bonds between aryl
halides and arylboronic acids. This approach offers high yields, tolerance of various functional
groups, and is a staple in pharmaceutical synthesis.
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Starting Materials

G-Aminophenylboronic acid pinacol este) G-Bromo-l-methylimidazole)

Reaction Core

Suzuki Coupling Reaction

Pd Catalyst (e.g., Pd(PPhs)4)
Base (e.g., K2CO3)
Solvent (e.g., Dioxane/H20)

Product & Purification

y

4-(1-Methyl-5-imidazolyl)aniline
(Crude Product)

;

Purification
(Column Chromatography)

Final Product

Click to download full resolution via product page
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Caption: Proposed Suzuki coupling workflow for synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system; successful synthesis relies on the careful exclusion of
oxygen and moisture, which can deactivate the palladium catalyst.

o Reactor Setup: To a 3-neck round-bottom flask equipped with a condenser, magnetic stirrer,
and nitrogen inlet, add 5-bromo-1-methylimidazole (1.0 eq), 4-aminophenylboronic acid
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pinacol ester (1.1 eq), and potassium carbonate (2.5 eq).

o Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

» Degassing: Bubble nitrogen gas through the stirred mixture for 20-30 minutes to ensure an
inert atmosphere.

o Catalyst Addition: Add the palladium catalyst, such as
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 0.05 eq), under a positive flow of
nitrogen.

» Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction
progress by Thin Layer Chromatography (TLC) or LC-MS.

o Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate
and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate
(Na=S0a), filter, and concentrate under reduced pressure.

« Purification: Purify the crude residue via silica gel column chromatography using an
appropriate solvent gradient (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to
yield the pure 4-(1-Methyl-5-imidazolyl)aniline.

Core Reactivity

The compound's reactivity is dominated by its two primary functional groups.

e Aniline Moiety: The primary amine (-NH2) is nucleophilic and readily undergoes acylation
with acid chlorides or anhydrides to form amides, a cornerstone reaction in linking this
fragment to other parts of a drug molecule. It can also be diazotized or participate in
reductive amination.

e Imidazole Ring: The imidazole ring is aromatic and generally stable. The N-3 nitrogen is
basic and can be protonated or act as a ligand for metal ions, a key interaction for many
metalloenzyme inhibitors.

Application in Drug Desigh and Development
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The strategic value of 4-(1-Methyl-5-imidazolyl)aniline lies in its use as a molecular scaffold
that presents key binding features in a well-defined spatial orientation.
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Caption: Role as a multi-functional drug scaffold.

» Kinase Inhibition: Many Type-Il kinase inhibitors utilize a substituted aniline moiety to form a
critical hydrogen bond with the "gatekeeper" residue in the ATP-binding pocket. The
imidazole portion can then extend into other regions of the active site to form additional
hydrogen bonds or hydrophobic interactions, enhancing potency and selectivity. The
structure is conceptually similar to fragments used in the synthesis of inhibitors like Nilotinib.

[51[7]

e GPCR Ligands: The aromatic and heterocyclic systems can engage in 1t-stacking and other
non-covalent interactions within the transmembrane helices of G-protein coupled receptors.

o Metalloenzyme Interactions: The imidazole nitrogen is an excellent zinc-binding group,
making this scaffold relevant for designing inhibitors of zinc-containing enzymes such as

carbonic anhydrases or matrix metalloproteinases.

Safety, Handling, and Storage

While a specific, verified Safety Data Sheet (SDS) for 4-(1-Methyl-5-imidazolyl)aniline is not
universally available, data from structurally related anilino-imidazoles can provide a baseline for
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safe handling.[8] Users must consult the SDS provided by their specific supplier before
handling.

Hazard Identification (Anticipated)

o Acute Toxicity: Likely harmful if swallowed or in contact with skin. Aniline derivatives can
affect the blood (methemoglobinemia).

e [rritation: Expected to cause skin and serious eye irritation.[8]
» Respiratory: May cause respiratory irritation.[8]

e Long-term: Handle as a compound with potential for unknown chronic effects.

Recommended Handling and PPE

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

e Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
o Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
o Skin and Body Protection: Wear a lab coat. Change clothing immediately if contaminated.

e Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the
laboratory.

Storage

» Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
Store locked up or in an area accessible only to qualified personnel.

» Incompatibilities: Keep away from strong oxidizing agents.

Conclusion
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4-(1-Methyl-5-imidazolyl)aniline is a strategically important molecular building block whose
value is derived from the precise combination and orientation of its aniline and methyl-
imidazole functionalities. Its predictable reactivity and utility as a scaffold for engaging with
diverse biological targets make it a compound of high interest for medicinal chemists. By
understanding its fundamental properties, synthetic routes, and handling requirements as
detailed in this guide, researchers can effectively and safely leverage this compound to
advance the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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